molecular formula C19H32O3 B14509068 Methyl 7-(5-heptylfuran-2-YL)heptanoate CAS No. 64137-43-5

Methyl 7-(5-heptylfuran-2-YL)heptanoate

Cat. No.: B14509068
CAS No.: 64137-43-5
M. Wt: 308.5 g/mol
InChI Key: JELUYMYJHCFYJU-UHFFFAOYSA-N
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Description

Methyl 7-(5-heptylfuran-2-yl)heptanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular ester features a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(5-heptylfuran-2-yl)heptanoate typically involves the esterification of 7-(5-heptylfuran-2-yl)heptanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

7-(5-heptylfuran-2-yl)heptanoic acid+methanolH2SO4Methyl 7-(5-heptylfuran-2-yl)heptanoate+water\text{7-(5-heptylfuran-2-yl)heptanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 7-(5-heptylfuran-2-yl)heptanoic acid+methanolH2​SO4​​Methyl 7-(5-heptylfuran-2-yl)heptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-heptylfuran-2-yl)heptanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Methyl 7-(5-heptylfuran-2-yl)heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 7-(5-heptylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: A simpler ester with a similar structure but lacking the furan ring.

    Methyl 7-(5-pentylfuran-2-yl)heptanoate: A closely related compound with a shorter alkyl chain on the furan ring.

Uniqueness

Methyl 7-(5-heptylfuran-2-yl)heptanoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The longer alkyl chain also contributes to its unique characteristics compared to similar compounds.

Properties

CAS No.

64137-43-5

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 7-(5-heptylfuran-2-yl)heptanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-9-12-17-15-16-18(22-17)13-10-7-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

JELUYMYJHCFYJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(O1)CCCCCCC(=O)OC

Origin of Product

United States

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